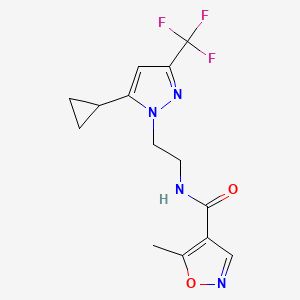

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Description

N-(2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl and trifluoromethyl group, linked via an ethyl chain to a 5-methylisoxazole-4-carboxamide moiety. This structure combines electron-withdrawing groups (e.g., trifluoromethyl) and sterically demanding substituents (cyclopropyl), which may enhance metabolic stability and target binding affinity.

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N4O2/c1-8-10(7-19-23-8)13(22)18-4-5-21-11(9-2-3-9)6-12(20-21)14(15,16)17/h6-7,9H,2-5H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRLMCSSTKVNIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. The process usually starts with the preparation of the core pyrazole ring, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The ethyl chain is then attached, and finally, the isoxazole carboxamide moiety is introduced under controlled conditions to ensure purity and yield.

Industrial Production Methods

For large-scale production, the synthesis of this compound involves optimized reaction conditions to minimize costs and enhance efficiency. This typically includes the use of automated reactors and continuous flow processes to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound can undergo oxidation, particularly at the cyclopropyl group, leading to ring-opening and formation of aldehydes or ketones.

Reduction: : Reduction reactions can target the nitro group on the pyrazole ring, resulting in the formation of amines.

Substitution: : The trifluoromethyl group allows for nucleophilic substitution reactions, producing various derivatives with altered properties.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reducing Agents: : Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

Substitution Reagents: : Nucleophiles such as halides and amines in aprotic solvents

Major Products

Oxidation Products: : Aldehydes, ketones

Reduction Products: : Amines

Substitution Products: : Various alkyl and aryl derivatives

Scientific Research Applications

Chemistry: : As an intermediate in the synthesis of complex organic molecules.

Biology: : Investigated for its biological activity, particularly its interactions with enzymes and receptors.

Medicine: : Explored as a potential drug candidate due to its unique pharmacokinetic properties and ability to interact with specific biological targets.

Industry: : Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is primarily dictated by its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to altered biochemical pathways and physiological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison

Physicochemical and Analytical Properties

- Spectroscopic Data : While the target compound’s data is unavailable, analogs in show characteristic NMR signals for pyrazole protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.4–2.7 ppm) . The trifluoromethyl group would likely produce a distinct ¹⁹F NMR signal.

- Mass Spectrometry : reports [M+H]⁺ peaks at 403–437 m/z for pyrazole-carboxamides. The target compound’s molecular formula (C₁₅H₁₆F₃N₃O₂) predicts a [M+H]⁺ of ~340 m/z, differing due to the isoxazole moiety.

Functional Implications

- Electron-Withdrawing Effects: The trifluoromethyl group in the target compound may improve metabolic stability compared to chloro or cyano groups in 3a–3p .

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of various therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Molecular Weight: 299.26 g/mol

- Boiling Point: Not specified

- Hydrogen Bond Acceptors: 4

- Hydrogen Bond Donors: 1

- LogP (Partition Coefficient): Indicates moderate lipophilicity, suggesting good membrane permeability.

The biological activity of this compound is primarily attributed to its interaction with specific targets in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, which play critical roles in cell proliferation and survival.

Inhibition of Kinase Activity

Research indicates that pyrazole derivatives, including those similar to this compound, often exhibit inhibitory effects on kinases such as:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- COX-2 (Cyclooxygenase-2)

These pathways are crucial for angiogenesis and inflammation, respectively. The inhibition of these kinases could lead to significant therapeutic effects in cancer and inflammatory diseases.

Biological Activity Studies

Table 1: Summary of Biological Activities

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Kinase Inhibition | VEGFR-2 | 23 nM | |

| COX-2 Inhibition | COX-2 | Potent | |

| Antiproliferative Activity | Various Cancer Cell Lines | IC50 = 7.76 µM (HCT116) |

Case Studies

-

VEGFR Inhibition Study:

A study evaluated the compound's ability to inhibit VEGFR-2, demonstrating an IC50 value of 23 nM, indicating strong potential as an anti-cancer agent by blocking angiogenesis . -

COX-2 Inhibition:

Similar pyrazole derivatives have shown potent inhibition of COX-2, suggesting that this compound may also possess anti-inflammatory properties . -

Antiproliferative Effects:

The compound exhibited significant antiproliferative activity against various cancer cell lines, including HCT116 and OVCAR-8, with IC50 values indicating effective growth inhibition .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology profile is essential for evaluating the safety and efficacy of this compound in clinical settings. Preliminary data suggest that the compound has favorable absorption characteristics (high GI absorption) and a manageable toxicity profile based on structure-activity relationship (SAR) studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.